1-Chloro-4-propylbenzene
Overview
Description
1-Chloro-4-propylbenzene is a chemical compound with the empirical formula C9H11Cl . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-propylbenzene consists of a benzene ring substituted with a chlorine atom and a propyl group . The average mass is 154.637 Da and the monoisotopic mass is 154.054932 Da .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 1-Chloro-4-propylbenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
1-Chloro-4-propylbenzene is a liquid at 20°C . It has a density of 1.0±0.1 g/cm³, a boiling point of 203.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.3 mmHg at 25°C . The flash point is 74.4±5.9 °C .Scientific Research Applications
Oxidation and Kinetic Modeling
The oxidation of n-propylbenzene, a compound closely related to 1-Chloro-4-propylbenzene, was studied in a jet-stirred reactor. This study explored the oxidation process over a high temperature range, examining various reactants, intermediates, and final products. The research provided insights into the detailed chemical kinetics of n-propylbenzene oxidation, crucial for understanding similar compounds like 1-Chloro-4-propylbenzene (Dagaut et al., 2002).
Photoisomerization Behaviors
Research on ferrocenylazobenzenes, which include derivatives like 2-chloro-5-ferrocenylazobenzene, highlights the photoisomerization behaviors of these compounds. These studies are significant for understanding the light-induced isomerization properties of related chloro-substituted benzene compounds (Sakamoto et al., 2005).
Étard Reaction
The Étard oxidation of n-propylbenzene, closely related to 1-Chloro-4-propylbenzene, yields various products including chlorinated compounds. This research helps in understanding the oxidation processes and the formation of different chlorinated products, which is relevant for studying the reactions involving 1-Chloro-4-propylbenzene (Renţea et al., 1966).
Theoretical Studies on Reactivity
Theoretical studies on the reactivity of phenyl cations with propyl groups, as seen in compounds like 2-chloropropylbenzene, provide insights into the reaction mechanisms and paths. This research is significant for understanding how similar chloro-substituted benzene compounds, such as 1-Chloro-4-propylbenzene, might react under different conditions (Hori et al., 2000).
Electrochemical Sensing
Research on electrochemical sensing using compounds like 1-chloro-4-nitrobenzene and related chloro-substituted benzenes highlights the potential for developing sensitive electrochemical sensors. Such sensors can detect environmental pollutants, demonstrating the application of chloro-substituted benzenes in environmental monitoring and safety (Kingsford et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAPNSHUJORMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334633 | |
Record name | 1-Chloro-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-propylbenzene | |
CAS RN |
52944-34-0 | |
Record name | 1-Chloro-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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